Cas no 1207056-68-5 (4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)

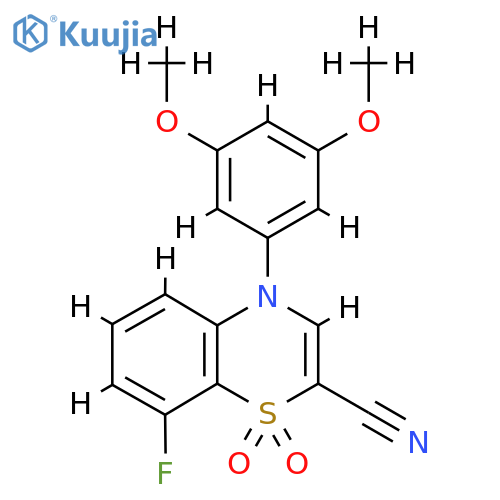

1207056-68-5 structure

商品名:4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

CAS番号:1207056-68-5

MF:C17H13FN2O4S

メガワット:360.359526395798

CID:5392304

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1$l^{6},4-benzothiazine-2-carbonitrile

- 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

-

- インチ: 1S/C17H13FN2O4S/c1-23-12-6-11(7-13(8-12)24-2)20-10-14(9-19)25(21,22)17-15(18)4-3-5-16(17)20/h3-8,10H,1-2H3

- InChIKey: QERXSVXNYQSVOL-UHFFFAOYSA-N

- ほほえんだ: S1(C(C#N)=C([H])N(C2C([H])=C(C([H])=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])C2C([H])=C([H])C([H])=C(C1=2)F)(=O)=O

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3398-3940-5μmol |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-4mg |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-2mg |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-1mg |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-2μmol |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-5mg |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3398-3940-3mg |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile |

1207056-68-5 | 3mg |

$63.0 | 2023-09-10 |

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1207056-68-5 (4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量